molecular formula C21H16N2O9S2 B1682066 J Acid urea CAS No. 134-47-4

J Acid urea

Cat. No. B1682066
CAS RN: 134-47-4
M. Wt: 504.5 g/mol
InChI Key: PCGISRHGYLRXSR-UHFFFAOYSA-N
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Description

J Acid urea, also known as 5,5’-dihydroxy-2,2’-dinaphthylurea-7,7’-disulfonic acid or carbonyl-J acid, is a compound with the molecular formula C21H16N2O9S2 . It is used in the production of various dyes, including Direct Brown 112, Direct Orange 26, Direct Orange 29, Direct Orange 102, Direct Orange 118, Direct Red 4, Direct Red 23, Direct Red 80, and others .


Synthesis Analysis

The production of J Acid urea involves the reaction of J acid with phosgene in a process known as phosgenation . In a broader context, the synthesis of urea involves electrochemical C–N coupling of carbon dioxide and nitrogen oxides under environmental conditions . This method provides a novel approach for solving nitrate contamination .


Chemical Reactions Analysis

Urea undergoes various reactions. It can decompose to produce ammonia and isocyanic acid . The decomposition of urea and its by-products has been studied using thermogravimetric analysis and differential scanning calorimetry .


Physical And Chemical Properties Analysis

J Acid urea is a solid compound . Urea itself is a colorless, crystalline solid that is highly soluble in water but less soluble in alcohol . It is insoluble in ether and behaves as a mono acid base, reacting with acids to form salts .

Scientific Research Applications

1. Structural Studies and Biological Properties

  • Crystal Structure of Plant Urease: The jack bean urease (JBU) is a well-studied plant urease, significant for its insecticidal properties independent of ureolytic activity. The crystal structure of JBU has been elucidated, showing a bi-nickel center and a unique active-site architecture. This structural information aids in understanding the enzyme's biological properties, including its mechanism of insecticidal activity (Balasubramanian & Ponnuraj, 2010).

2. Urea Biosensors and Biomedical Applications

  • Urea-Sensing Membranes: Development of a urea biosensor using nanostructured polyaniline thin films in field-effect devices. This biosensor has potential in clinical analyses due to its wide dynamic range of urea detection, covering typical human blood urea concentrations (Vieira et al., 2013).
  • Hydrogel Biosensors for Urea Detection: A hydrogel-based biosensor for urea detection was developed, using an enzyme-functionalized hydrogel system sensitive to urea concentrations. This biosensor is effective for industrial applications and biomedical diagnostics (Erfkamp et al., 2019).

3. Agricultural and Environmental Applications

  • Urea in Agriculture: Study on the effect of pyroligneous acid on soil urease activity, highlighting its role in controlled nitrogen release and enhancing nitrogen use efficiency in agriculture (Lee et al., 2021).

4. Molecular and Biochemical Studies

  • Urea Transport and Blood Group Proteins: Research on the urea transporter of human erythrocytes, revealing its role in nitrogen metabolism and its association with the Kidd blood group protein (Olivès et al., 1995).
  • Urease in Microbial Virulence: A study exploring the role of urease in various pathogenic microbes, demonstrating its significance in utilizing urea as a nitrogen source during infections (Rutherford, 2014).

Future Directions

The future directions for research on urea include the development of efficient electrocatalysts/photo(electro)catalysts for urea oxidation reactions . This could pave the way for boosting the sustainable production of carbon and nitrogen-coupled products .

properties

IUPAC Name

4-hydroxy-7-[(5-hydroxy-7-sulfonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O9S2/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGISRHGYLRXSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)O)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059642
Record name 7,7'-(Carbonyldiimino)bis[4-hydroxy-2-naphthalenesulfonic acid]
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Molecular Weight

504.5 g/mol
Source PubChem
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Product Name

J Acid urea

CAS RN

134-47-4
Record name 7,7′-(Carbonyldiimino)bis[4-hydroxy-2-naphthalenesulfonic acid]
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Record name Urea J Acid
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Record name J Acid urea
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Record name 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-
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Record name 7,7'-(Carbonyldiimino)bis[4-hydroxy-2-naphthalenesulfonic acid]
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Record name 4,4'-dihydroxy-7,7'-ureylenedi(naphthalene-2-sulphonic acid)
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Record name J Urea Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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